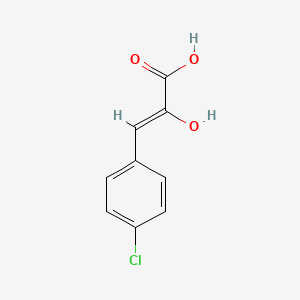
N-(Acetyl-d3)-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Acetyl-d3)-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it particularly useful in research applications that require isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyl-d3)-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt typically involves multiple steps, starting with the preparation of the deuterated acetyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the successful incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in scientific research.
Análisis De Reacciones Químicas
Types of Reactions
N-(Acetyl-d3)-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Aplicaciones Científicas De Investigación
N-(Acetyl-d3)-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in isotopic labeling studies to trace chemical pathways and reaction mechanisms.
Biology: Employed in metabolic studies to understand the role of specific compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in medical imaging.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(Acetyl-d3)-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can alter the rate of chemical reactions, providing insights into reaction mechanisms and the role of hydrogen atoms in biological processes.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-cysteine: A non-deuterated version of the compound, commonly used as a dietary supplement and in medical treatments.
S-(2-carboxyethyl)-L-cysteine: Another related compound with similar chemical properties but lacking the acetyl and deuterium groups.
Uniqueness
N-(Acetyl-d3)-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications requiring isotopic labeling. This makes it particularly valuable in studies involving reaction mechanisms and metabolic pathways.
Propiedades
Fórmula molecular |
C20H36N2O5S |
|---|---|
Peso molecular |
419.6 g/mol |
Nombre IUPAC |
(2R)-3-(2-carboxyethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C8H13NO5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h11-13H,1-10H2;6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t;6-/m.0/s1/i;1D3 |
Clave InChI |
JWBQVRCTEZUDHA-ZATAZOTDSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCCC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
SMILES canónico |
CC(=O)NC(CSCCC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


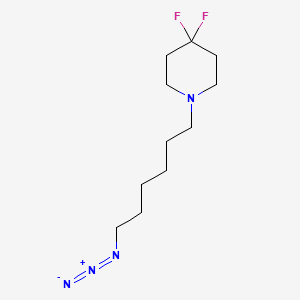
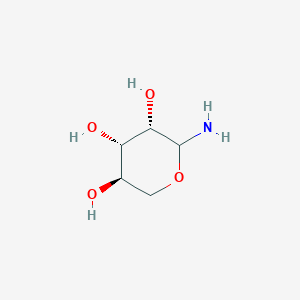
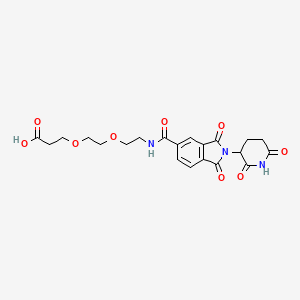
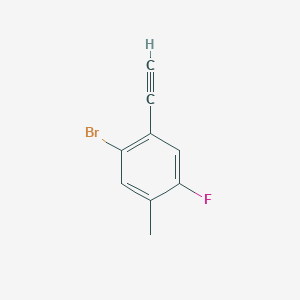
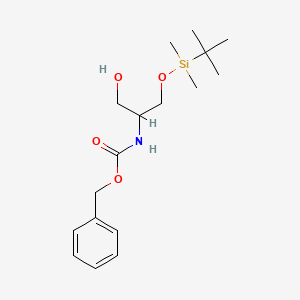
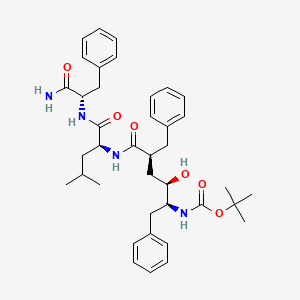
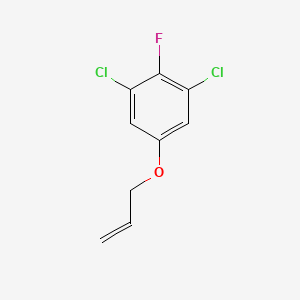
![2-[3-(4-Fluoro-phenoxy)-4-nitro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13720819.png)

![Tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13720831.png)

